molecular formula C16H11CrN5NaO8S B8235424 Acid Orange 74

Acid Orange 74

Cat. No.: B8235424
M. Wt: 508.3 g/mol
InChI Key: DFUHZEIMQHFCKR-UHFFFAOYSA-J
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Description

Acid Orange 74 is a chromium-complex monoazo acid dye widely used in the textile industry. It is known for its vibrant orange color and its ability to bind strongly to protein fibers and polyamide, but not to cellulosic fibers. Due to its high toxicity and non-biodegradability, it poses significant environmental and health risks, necessitating its removal from polluted water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Orange 74 is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a suitable aromatic compound, such as a phenol or aniline derivative, under acidic conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Acid Orange 74 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

    Reduction: Reduction of this compound typically involves the cleavage of the azo bond, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as hydroxyl or amino groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are often used.

    Substitution: Substitution reactions typically require catalysts or specific conditions, such as acidic or basic environments.

Major Products

Scientific Research Applications

Acid Orange 74 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Acid Orange 74 exerts its effects involves the interaction of its azo group with various molecular targets. The dye can undergo photodegradation under light exposure, leading to the formation of reactive oxygen species that can further degrade the dye. Additionally, the dye’s interaction with metal ions, such as chromium, plays a crucial role in its stability and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Acid Orange 7: Another azo dye with similar applications but different molecular structure.

    Acid Red 1: A related azo dye used in similar industrial applications.

    Methyl Orange: A well-known acid-base indicator with similar azo structure.

Uniqueness

Acid Orange 74 is unique due to its chromium-complex structure, which imparts high stability and strong binding affinity to protein fibers. This makes it particularly suitable for textile applications where durability and colorfastness are essential .

Properties

IUPAC Name

sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8,22-23H,1H3,(H,26,27,28);;;1H2/q;+3;+1;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHZEIMQHFCKR-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.[OH-].[Na+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11CrN5NaO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892514
Record name C.I. Acid Orange 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10127-27-2
Record name Acid orange 74
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), [3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Orange 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10892514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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